

# An In-depth Technical Guide to the Physicochemical Properties of Glu-Cys-Lys

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## Compound of Interest

Compound Name: Glu-Cys-Lys

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## Abstract

The tripeptide Glutamyl-Cysteinyl-Lysine (**Glu-Cys-Lys**) is a molecule of significant interest in biochemistry and drug development. Comprising an acidic (Glutamic Acid), a redox-active (Cysteine), and a basic (Lysine) amino acid residue, its unique structure confers a range of chemical properties and biological activities.<sup>[1]</sup> This guide provides a comprehensive overview of the core physicochemical characteristics of **Glu-Cys-Lys**, detailed experimental protocols for its characterization, and visualizations of its synthesis and potential biological roles.

## Core Physicochemical Properties

The physicochemical properties of **Glu-Cys-Lys** are dictated by the individual characteristics of its constituent amino acids. The presence of two carboxyl groups (from Glutamic Acid and the C-terminus), two amino groups (from Lysine and the N-terminus), and a thiol group (from Cysteine) allows for a wide range of interactions and functions.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative properties of the **Glu-Cys-Lys** tripeptide.

Table 1: Calculated Physicochemical Properties of **Glu-Cys-Lys**

Property	Value	Source
Molecular Formula	C14H26N4O6S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	378.45 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	378.15730574 Da	<a href="#">[3]</a>
Isoelectric Point (pI)	~6.2 (Estimated)	
XLogP3-AA	-6.6	<a href="#">[3]</a>
Hydrogen Bond Donor Count	7	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	8	<a href="#">[3]</a>
Rotatable Bond Count	15	<a href="#">[3]</a>
Polar Surface Area	186 Å <sup>2</sup>	<a href="#">[3]</a>

Note: The isoelectric point (pI) is estimated based on the pKa values of the ionizable groups. The exact experimental value may vary.

Table 2: Amino Acid Composition

Amino Acid	3-Letter Code	1-Letter Code	Key Property
Glutamic Acid	Glu	E	Acidic, Negatively charged at physiological pH <a href="#">[2]</a> <a href="#">[4]</a>
Cysteine	Cys	C	Polar, uncharged; contains a reactive thiol group <a href="#">[2]</a>
Lysine	Lys	K	Basic, Positively charged at physiological pH <a href="#">[2]</a>

## Biological and Chemical Activity

**Glu-Cys-Lys** exhibits a combination of properties derived from its amino acid components, making it a versatile molecule.

- Antioxidant Properties: The thiol (-SH) group of the cysteine residue is a potent reducing agent capable of scavenging free radicals and protecting cells from oxidative stress.[\[1\]](#)
- Protein Structure: The cysteine residue can form disulfide bonds with other cysteine residues, a critical interaction for stabilizing the tertiary and quaternary structures of proteins.[\[1\]](#)
- Bioconjugation: The primary amine in the lysine side chain and the thiol group in cysteine serve as reactive handles for chemical modification and conjugation to other molecules, such as drugs or imaging agents.
- Potential Signaling Role: As a small peptide, it has the potential to act as a signaling molecule, interacting with cellular receptors and enzymes to influence metabolic pathways.[\[1\]](#)

## Experimental Protocols

Characterizing a synthetic or purified peptide like **Glu-Cys-Lys** involves a standardized set of analytical techniques to confirm its identity, purity, and structure.

## Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like **Glu-Cys-Lys**.[\[1\]](#)[\[5\]](#)

Methodology:

- Resin Preparation: A solid support resin (e.g., Wang or Rink Amide resin) is prepared and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[\[5\]](#)
- Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin. The process involves activating the carboxyl group and reacting it with the free amine on the resin.[\[5\]](#)

- Fmoc Deprotection: The temporary Fmoc protecting group on the alpha-amine of the coupled lysine is removed using a mild base, typically a solution of piperidine in DMF, to expose a new amine for the next coupling step.[5]
- Sequential Coupling: The subsequent protected amino acids, Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH, are sequentially coupled and deprotected.
- Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA).[5]
- Purification: The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[5][6] Fractions are collected and analyzed for purity.
- Lyophilization: Pure fractions are pooled and lyophilized (freeze-dried) to yield the final peptide as a white, fluffy powder.[5]

## Characterization

### A. Mass Spectrometry for Molecular Weight Verification

- Objective: To confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.
- Methodology:
  - Sample Preparation: The purified, lyophilized peptide is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).
  - Instrumentation: The sample is analyzed using Mass Spectrometry (MS), typically with Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[7]
  - Analysis: The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of **Glu-Cys-Lys** (378.45 g/mol). The charge state of the observed ions is used to calculate the actual molecular mass.[7]

## B. Analytical HPLC for Purity Assessment

- Objective: To determine the purity of the final peptide product.
- Methodology:
  - Instrumentation: An analytical RP-HPLC system equipped with a UV detector is used.[7]
  - Chromatographic Conditions: A small amount of the purified peptide is injected onto an analytical C18 column. A standard gradient (e.g., 5-95% acetonitrile in water over 30 minutes) is run.[6]
  - Detection: Peptide elution is monitored by UV absorbance, typically at 214 nm and 280 nm.[5]
  - Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Glu-Cys-Lys**.

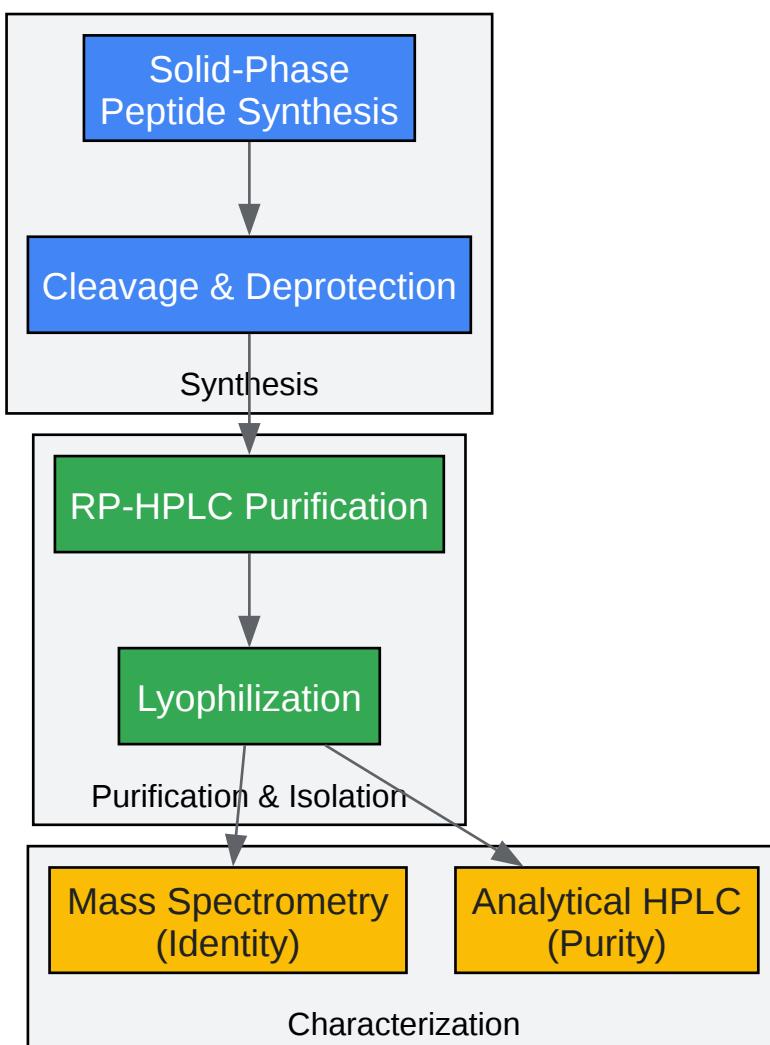


Figure 1: Workflow for Peptide Synthesis & Characterization

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Figure 1: Workflow for Peptide Synthesis & Characterization

## Potential Biological Activity

This diagram conceptualizes the antioxidant role of **Glu-Cys-Lys**, where the Cysteine residue neutralizes a reactive oxygen species (ROS).

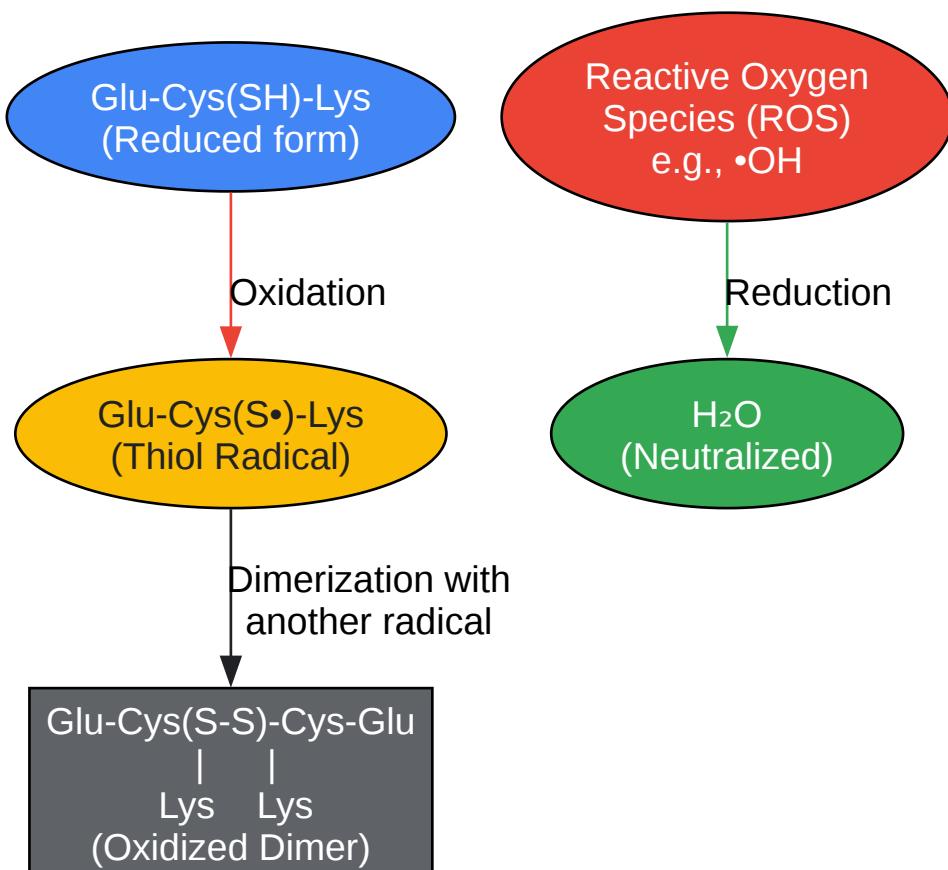


Figure 2: Antioxidant Mechanism of Glu-Cys-Lys

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